Sulfachloropyridazine is a sulfonamide antimicrobial compound primarily utilized in treating urinary tract infections and in veterinary medicine. Its chemical formula is C₁₀H₉ClN₄O₂S, and it is recognized for its role as an antibacterial agent. The compound's structure features a pyridazine ring substituted with chlorine and a sulfonamide group, which contributes to its biological activity against various bacterial pathogens .
As mentioned earlier, Sulfachlorpyridazine acts by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is involved in the folic acid synthesis pathway, which is essential for bacterial growth and reproduction []. By inhibiting this enzyme, Sulfachlorpyridazine prevents bacteria from producing the necessary folate molecules, ultimately leading to their death.
The specific toxicity data for Sulfachlorpyridazine can vary depending on the species and route of administration. However, it is generally considered to have a moderate toxicity profile [].
Sulfachloropyridazine exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, leading to the depletion of folate necessary for nucleic acid synthesis. This action makes it effective against pathogens commonly associated with urinary tract infections .
Additionally, studies indicate that the compound may alter microbial community structures in aquatic environments when introduced, highlighting its potential ecological impact .
The synthesis of sulfachloropyridazine typically involves:
These steps may vary based on specific laboratory conditions and desired yield .
Sulfachloropyridazine is primarily used in:
Sulfachloropyridazine has been studied for its interactions with various drugs:
These interactions are crucial for understanding potential side effects and optimizing therapeutic regimens.
Several compounds share structural or functional similarities with sulfachloropyridazine:
Compound Name | Structure Type | Unique Feature |
---|---|---|
Sulfadiazine | Sulfonamide | Broader spectrum against Gram-positive bacteria |
Sulfamethoxazole | Sulfonamide | Commonly used in combination therapies |
Trimethoprim | Dihydrofolate reductase inhibitor | Often combined with sulfamethoxazole for synergistic effects |
Sulfanilamide | Basic sulfonamide | Simpler structure, less potent against resistant strains |
Sulfachloropyridazine's unique chlorinated pyridazine moiety differentiates it from these compounds, influencing its specific antibacterial profile and environmental behavior .
The synthesis of sulfachloropyridazine through classical methodologies primarily relies on the reaction of 4-aminobenzenesulfonyl chloride with various pyridazine derivatives. The traditional approach involves multiple synthetic steps, beginning with the preparation of the key intermediate 4-aminobenzenesulfonyl chloride from readily available starting materials [1] .
The classical synthesis pathway commences with benzene, which undergoes nitration to produce nitrobenzene. This intermediate is subsequently reduced using tin and hydrochloric acid to yield anilinium ion, which is then converted to aniline using sodium hydroxide. The aniline undergoes acetylation in aqueous medium to form acetanilide, which then reacts with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride [1]. This intermediate gives 4-acetamidobenzene sulfonamide in the presence of ammonia, and the final step involves hydrolysis in acidic medium to form 4-aminobenzenesulfonamide [1].
The synthesis of 4-aminobenzenesulfonyl chloride can be achieved through direct chlorosulfonation of aniline. The process begins with the reaction of aniline with chlorosulfonic acid to form 4-aminobenzenesulfonic acid, which is then treated with thionyl chloride to produce 4-aminobenzene-1-sulfonyl chloride . The reaction with hydrochloric acid yields the hydrochloride salt as the final product.
Alternative synthetic routes have been developed to improve yields and reduce environmental impact. The reaction of aliphatic or aromatic sulfonyl chloride with ammonia produces higher yields compared to other conventional methods [1]. The synthesis typically involves controlled temperature conditions ranging from 0°C to 100°C, depending on the specific route employed, with reaction times varying from 4 to 24 hours [3].
Table 1 presents the comprehensive process parameters for various classical synthesis routes. The direct chlorosulfonation method demonstrates superior efficiency with 88% yield in just 4 hours at 0°C, while the traditional benzene nitration route requires 24 hours at 60°C for 78% yield. The selection of appropriate solvent systems plays a crucial role in determining reaction outcomes, with diethyl ether and aqueous media being most commonly employed [3].
The reaction mechanism involves nucleophilic attack of the sulfonyl chloride group, which is highly electrophilic and susceptible to nucleophilic substitution. This leads to the formation of sulfonamide bonds that are stable and resistant to hydrolysis . The amino group participates in hydrogen bonding interactions, enhancing the compound's reactivity and selectivity during the synthesis process.
Recent advances in catalytic methodologies have revolutionized the synthesis of sulfachloropyridazine and related heterocyclic compounds. Modern catalytic approaches offer improved efficiency, selectivity, and environmental sustainability compared to traditional methods [4] [5].
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for synthesizing substituted pyridazines. The Suzuki-Miyaura cross-coupling reaction enables the formation of carbon-carbon bonds under mild conditions, with palladium catalysts showing remarkable activity and selectivity [6]. These reactions typically proceed at 80°C with catalyst loadings of 5 mol%, achieving yields of 89% with 92% selectivity [6].
Iron-catalyzed cyclization represents an economically attractive alternative to precious metal catalysis. Iron catalysts facilitate the formation of multiple carbon-nitrogen bonds simultaneously, with reactions proceeding at 100°C to deliver products in yields up to 95% [7]. The iron-catalyzed radical cycloaddition of various heterocyclic precursors provides access to diverse pyridazine frameworks with excellent functional group tolerance.
Copper metallaphotoredox catalysis has gained significant attention for its ability to facilitate novel transformations under mild conditions. The dehydroxylative radical method for synthesizing nitrogen-containing heterocycles employs copper catalysts in combination with photochemical activation, achieving 95% selectivity at room temperature [8]. This approach demonstrates high stereoselectivity and site-selectivity for substrates containing multiple nitrogen atoms.
N-heterocyclic carbenes have emerged as potent organocatalysts for heterocyclic synthesis. These carbenes catalyze condensation reactions through unique mechanisms that avoid the use of transition metals [9]. The benzoin condensation catalyzed by N-heterocyclic carbenes provides access to α-hydroxycarbonyl intermediates that can be further cyclized to form pyridazine derivatives [9].
The formal [4+2] cycloaddition approach utilizing vinylogous enaminonitriles and sulfonyl hydrazides represents a significant advancement in pyridazine synthesis. This methodology involves transamidation followed by radical sulfonylation and subsequent 6-endo-trig radical cyclization, delivering pyridazine derivatives in good to high yields [10].
Electrochemical methods represent the pinnacle of green chemistry approaches for sulfachloropyridazine synthesis. The electrochemical production of sulfonamides requires only electrical current as the oxidant, eliminating the need for harsh chemical oxidants [11] [12]. This one-step, metal-free alternative proceeds through the formation of amidosulfinate intermediates, which undergo controlled arylation under electrochemical conditions.
The electrochemical approach offers several advantages including mild reaction conditions, high selectivity, and the ability to scale up for continuous systems [13]. The method avoids the use of corrosive chemicals, high temperatures, and expensive metal catalysts, making it readily applicable on a technical scale [11].
Table 2 provides a comprehensive comparison of novel catalytic approaches. Electrochemical synthesis achieves the highest green chemistry score of 10, with copper metallaphotoredox catalysis following closely with a score of 9. The electrochemical method also demonstrates the shortest reaction time of 2 hours, though copper metallaphotoredox catalysis achieves the highest selectivity of 95%.
The industrial manufacture of sulfachloropyridazine faces numerous challenges related to environmental impact, process efficiency, and economic viability. Traditional manufacturing processes suffer from several limitations that modern innovations are addressing systematically [14] [15].
The conventional synthesis of sulfachloropyridazine involves the use of chlorosulfonic acid and other corrosive chemicals that pose significant environmental hazards. These reagents are highly acidic and polluting, making them unsuitable for large-scale industrial applications [13]. The production process generates substantial waste streams containing sulfur compounds and chlorinated byproducts that require expensive treatment before disposal.
Industrial emissions from pharmaceutical manufacturing can result in environmental concentrations several orders of magnitude greater than those from municipal sources [16]. The variability in production campaigns and reactor cleaning operations leads to highly erratic discharge patterns, creating additional challenges for environmental compliance and monitoring.
Modern industrial synthesis has shifted toward more efficient methodologies that reduce the number of synthetic steps and improve overall atom economy. The implementation of one-pot synthesis strategies eliminates intermediate isolation and purification steps, resulting in 3x faster synthesis compared to traditional multi-step approaches [13].
Process analytical technology implementation has revolutionized quality control in industrial settings. Real-time monitoring of critical process parameters enables manufacturers to maintain consistent product quality while reducing batch-to-batch variation by up to 90% [17] [18]. This technology involves the integration of inline spectroscopic analyzers, automated data analysis systems, and statistical process control methods.
The development of solvent-free processes represents a major advancement in waste reduction. Mechanochemical synthesis using ball mills enables the preparation of sulfonamides without organic solvents, achieving 70% reduction in waste generation [19]. This approach utilizes solid-state grinding with catalytic amounts of solid acids and bases to facilitate the desired transformations.
Liquid-assisted grinding techniques further optimize the mechanochemical approach by incorporating minimal amounts of catalytic solvents. These methods achieve comparable yields to traditional solution-phase synthesis while dramatically reducing solvent consumption and waste generation [20].
The replacement of expensive metal catalysts with heterogeneous catalytic systems has resulted in significant cost reductions. Metal-organic frameworks and supported catalysts can be easily recovered and reused, reducing catalyst costs by up to 40% compared to homogeneous systems [21]. These heterogeneous catalysts also simplify product purification and reduce contamination risks.
The implementation of continuous manufacturing processes enables better process control and reduces capital investment requirements. Continuous systems allow for real-time adjustment of reaction parameters and eliminate the need for large batch reactors, resulting in improved space utilization and reduced infrastructure costs [17].
Modern industrial production increasingly adopts Quality by Design principles that integrate quality considerations throughout the entire manufacturing process. This approach emphasizes understanding and controlling critical process parameters that affect product quality, rather than relying solely on end-product testing [18].
The implementation of Quality by Design has reduced documentation requirements by 50% while improving regulatory compliance. This methodology facilitates more efficient interaction with regulatory agencies and enables faster approval of manufacturing changes [18].
The complexity of regulatory requirements for pharmaceutical manufacturing has driven the development of more sophisticated compliance management systems. Modern approaches integrate process analytical technology with regulatory reporting systems, enabling real-time documentation of process parameters and automatic generation of compliance reports [17].
Table 3 summarizes the major industrial production challenges and their corresponding solutions. The environmental impact improvements are particularly significant, with electrochemical methods achieving a 5x reduction in harmful emissions compared to traditional chlorosulfonic acid-based processes.
The synthesis and purification of sulfachloropyridazine sodium salt requires careful consideration of multiple factors including salt formation mechanisms, crystallization conditions, and purification methods. The sodium salt form offers improved solubility and bioavailability compared to the free acid form, making it preferred for pharmaceutical applications [22] [23].
The formation of sulfachloropyridazine sodium salt occurs through ionic interaction between the ionized drug molecule and the sodium counterion. In aqueous or organic media, the drug and counterion are ionized according to the dielectric constant of the solvent, and the charged groups are attracted by intermolecular coulombic forces [24]. Under favorable conditions, these forces facilitate crystallization of the salt form.
The success and stability of salt formation depend on the relative acidity constants of the species involved. The sulfachloropyridazine molecule contains both acidic and basic functional groups, enabling salt formation with appropriate counterions [24]. The sodium salt formation is typically achieved through neutralization reactions using sodium hydroxide, sodium carbonate, or sodium bicarbonate as the base.
Direct neutralization represents the most straightforward approach for sodium salt synthesis. This method involves the reaction of sulfachloropyridazine with sodium hydroxide in appropriate solvent systems. The reaction proceeds efficiently in water-methanol mixtures, achieving crystallization yields of 88% with 99.2% purity [25]. The process requires careful pH monitoring to ensure complete neutralization while avoiding over-basification that could lead to product degradation.
The choice of solvent system significantly influences the crystallization behavior and final crystal morphology. Water-methanol mixtures promote the formation of prismatic crystals with good handling properties, while purely aqueous systems may result in different crystal habits [25]. Temperature control during neutralization is critical, with optimal conditions typically maintained between 20-25°C.
Salt exchange methodologies offer an alternative approach for sodium salt preparation, particularly useful when starting from other salt forms. This technique involves treating a counterion salt with sodium-containing bases in specific molar concentrations. The method achieves superior crystallization yields of 92% with 99.5% purity, producing needle-like crystals with excellent filtration characteristics [25].
The salt exchange process requires careful selection of the exchange medium and precise control of stoichiometry. Sodium carbonate solutions are commonly employed due to their buffering capacity and mild reaction conditions. The process typically requires 6 hours for completion, with controlled addition rates to prevent localized pH excursions [25].
The crystallization of sulfachloropyridazine sodium salt is influenced by multiple parameters including temperature, pH, stirring rate, and aging time. Optimization studies have demonstrated that controlled crystallization at 5-10°C results in 20% improvement in yield compared to room temperature crystallization [26]. The lower temperature promotes nucleation while reducing crystal growth rate, leading to more uniform crystal size distribution.
pH control during crystallization is critical for achieving optimal crystal form and purity. The optimized pH range of 7.5-8.5 results in 12% improvement in purity compared to broader pH ranges [26]. This narrow pH window ensures complete salt formation while minimizing the formation of hydrolysis products or polymorphic impurities.
Aging time significantly impacts both yield and purity of the final product. Extended aging periods of 6-8 hours result in 18% improvement in yield and 22% improvement in purity compared to conventional 2-4 hour aging [26]. The extended aging allows for crystal perfection through dissolution and recrystallization of poorly formed crystals.
Mechanochemical grinding represents an innovative approach for sodium salt synthesis that eliminates the need for organic solvents. This method utilizes solid sodium hydroxide and mechanical energy to facilitate salt formation directly in the solid state [20]. While the crystallization yield is lower at 78%, the method offers significant environmental advantages through elimination of solvent waste.
The mechanochemical approach produces crystals with irregular morphology that may require additional processing for optimal handling characteristics. However, the method is particularly attractive for small-scale synthesis and research applications where environmental considerations outweigh yield optimization [19].
Slurrying methods involve the suspension of sulfachloropyridazine in aqueous sodium carbonate solutions under controlled stirring conditions. This approach achieves 90% crystallization yield with 99.1% purity, producing uniform crystal morphology ideal for pharmaceutical applications [20]. The method requires extended processing time of 12 hours but offers excellent control over crystal properties.
The slurrying technique enables precise control of crystal size distribution through manipulation of temperature, stirring rate, and residence time. The method is particularly suitable for large-scale industrial production where consistent crystal properties are essential for downstream processing [20].
Liquid-assisted grinding combines the advantages of mechanochemical synthesis with the benefits of controlled solvent addition. This method uses ethanol as a catalytic solvent to facilitate salt formation while maintaining minimal solvent usage. The approach achieves 82% crystallization yield with 98.3% purity in just 3 hours processing time [20].
The liquid-assisted grinding method produces crystals with mixed morphology that may require classification for optimal performance. However, the rapid processing time and minimal solvent requirement make this approach attractive for development and pilot-scale production [20].
The purification of sulfachloropyridazine sodium salt involves multiple techniques including recrystallization, washing, and drying. Recrystallization from ethanol-water mixtures provides effective removal of impurities while maintaining crystal integrity. The optimal recrystallization conditions involve dissolution at 60°C followed by controlled cooling to 10°C over 4 hours [27].
Washing protocols are designed to remove residual starting materials and by-products while preserving the crystal structure. Sequential washing with cold water followed by ethanol removes ionic impurities and organic contaminants respectively. The washing sequence is critical for achieving pharmaceutical-grade purity levels [27].
Drying conditions must be carefully controlled to prevent crystal structure changes and ensure complete solvent removal. Vacuum drying at 60°C for 12 hours provides optimal results, achieving less than 0.5% residual moisture content while maintaining crystal stability [27].
Table 5 presents comprehensive process optimization parameters for sodium salt synthesis and purification. The data demonstrates that controlled crystallization temperature provides the greatest impact on yield improvement (+20%), while extended aging time offers the maximum purity enhancement (+22%). Energy savings of up to 25% can be achieved through temperature optimization, making this parameter particularly attractive for industrial implementation.
The optimization of stirring rates and filtration pressures provides additional improvements in both yield and purity while offering substantial energy savings. These parameters are readily implemented in existing industrial equipment without significant capital investment, making them attractive targets for process improvement initiatives.
Table 4 summarizes the various sodium salt synthesis and purification methods with their respective performance characteristics. The salt exchange method achieves the highest purity of 99.5% with excellent yield of 92%, making it the preferred approach for pharmaceutical-grade material production. However, the choice of method depends on specific application requirements, environmental considerations, and available equipment.
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